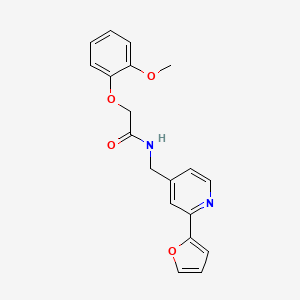

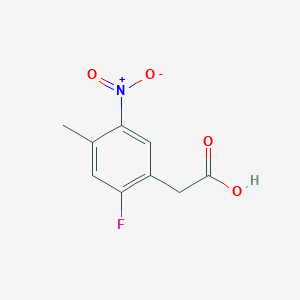

![molecular formula C13H17N5O2 B2922110 1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922470-40-4](/img/structure/B2922110.png)

1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthetic Biology Applications

Unnatural Base Pairs for Synthetic Biology

Research has focused on the development of unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology applications. Imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which include imidazo-fused purine analogs, are designed to satisfy criteria of shape complementarity and enhanced stacking ability, with potential use in single nucleotide insertion and PCR processes (Noriko Saito-Tarashima & N. Minakawa, 2018).

Medicinal Chemistry Applications

Hydantoin Derivatives

The scaffold of hydantoin (imidazolidine-2,4-dione) is a preferred structure in medicinal chemistry, demonstrating a variety of biological and pharmacological activities. This review emphasizes the synthesis of hydantoin using the Bucherer-Bergs reaction and its importance in the production of non-natural amino acids with potential medical applications (Shabnam Babu Shaikh et al., 2023).

Pyrazolo[3,4-d]pyrimidines

These compounds structurally resemble purines, prompting investigations into their therapeutic significance across various diseases. This review discusses their synthesis, medicinal aspects, and structure-activity relationships, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in medicine (M. Chauhan & Raj Kumar, 2013).

Analytical Chemistry Applications

Determination of Linagliptin in Tablet Dosage Form

Linagliptin, a dipeptidyl peptidase 4 inhibitor, has its chemical structure involving imidazo-fused purine analogs. This study developed a validated high-performance thin-layer chromatography method for determining linagliptin and possible degradation products in tablet form, illustrating the analytical application of these compounds (V. Rode & M. Tajne, 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4,7,8-trimethyl-2-propyl-6H-purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)15-12-14-7(2)8(3)18(9)12/h5-6H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGULFYDUXGLAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)

![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)

![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)

![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)

![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/no-structure.png)